molecular formula C23H28N8O2 B2642974 (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone CAS No. 1704972-30-4

(1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2642974
CAS No.: 1704972-30-4
M. Wt: 448.531
InChI Key: HUHBXLZHQIFVDS-UHFFFAOYSA-N
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Description

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a heterocyclic small molecule featuring a pyridazine core substituted with a 1,2,4-triazole moiety, a piperidine ring, and a 4-methoxyphenyl-piperazine group.

Properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N8O2/c1-33-20-6-4-19(5-7-20)28-11-13-29(14-12-28)23(32)18-3-2-10-30(15-18)21-8-9-22(27-26-21)31-17-24-16-25-31/h4-9,16-18H,2-3,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHBXLZHQIFVDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3CCCN(C3)C4=NN=C(C=C4)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H26N8O3C_{19}H_{26}N_{8}O_{3} with a molecular weight of 446.53 g/mol. Its structure includes multiple pharmacophores such as triazole and piperazine rings, which are known to enhance biological activity.

PropertyValue
Molecular FormulaC19H26N8O3
Molecular Weight446.53 g/mol
PurityTypically 95%

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several key mechanisms:

  • Antimicrobial Activity : The presence of the triazole moiety is significant in exhibiting antifungal and antibacterial properties. Compounds with similar structures have shown effectiveness against various microbial strains, including Escherichia coli and Candida albicans .
  • Anticancer Properties : Research indicates that derivatives of triazole compounds can exhibit cytotoxic effects against cancer cell lines. For instance, some triazole derivatives have shown IC50 values as low as 6.2 μM against colon carcinoma cells .
  • CNS Activity : The piperazine component is often associated with neuroactive properties, potentially influencing neurotransmitter systems and providing anxiolytic or antidepressant effects.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

Study 1: Antimicrobial Efficacy

A study screened various triazole derivatives for antimicrobial activity against Mycobacterium tuberculosis. Among the tested compounds, those with structural similarities to our compound showed significant inhibitory concentrations ranging from 1.35 to 2.18 μM . This suggests that the compound may possess similar properties.

Study 2: Anticancer Activity

In another investigation focusing on triazole derivatives, compounds were evaluated for their cytotoxicity against breast cancer cell lines (MCF-7). Some derivatives exhibited IC50 values indicating strong anticancer potential . This could imply that our compound might also demonstrate similar efficacy.

Study 3: CNS Effects

Research on piperazine derivatives has indicated their potential in modulating CNS activities. Compounds with similar structural features have been linked to anxiolytic effects in animal models . This opens avenues for further exploration of our compound's neuroactive properties.

Scientific Research Applications

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperidin-3-yl)(4-(4-methoxyphenyl)piperazin-1-yl)methanone has garnered interest in various scientific research applications due to its unique chemical structure and biological activity. This article provides a comprehensive overview of its applications, synthesizing findings from diverse sources to highlight its significance in medicinal chemistry, pharmacology, and related fields.

Antimicrobial Properties

Research indicates that compounds with triazole rings exhibit significant antimicrobial activity. For instance, derivatives of triazole have been shown to inhibit various bacterial strains and fungi, making them valuable in developing new antibiotics and antifungal agents .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies have demonstrated that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .

Neuropharmacological Effects

The piperazine moiety is frequently associated with neuropharmacological effects. Compounds containing this structure have been investigated for their potential as anxiolytics and antidepressants. Research has shown that modifications to the piperazine structure can enhance binding affinity to serotonin receptors, which are crucial targets in treating mood disorders .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the triazole ring : This can be achieved through cyclization reactions involving hydrazine derivatives.
  • Piperidine and piperazine synthesis : These are often synthesized via nucleophilic substitution reactions on halogenated precursors.
  • Final coupling reaction : The final product is formed through a coupling reaction between the synthesized piperidine/piperazine derivatives and the triazole-containing substrate.

These synthetic methods ensure high yields and purity, which are essential for biological testing .

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of various triazole derivatives, the compound was tested against multiple bacterial strains. Results showed that it exhibited significant inhibition against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Mechanism Investigation

Another study focused on the anticancer properties of triazole derivatives, including this compound. It was found to induce apoptosis in breast cancer cell lines through the activation of caspase pathways, suggesting its potential role in cancer therapy .

Applications Summary Table

Application AreaDescriptionReferences
AntimicrobialEffective against various bacterial strains; potential for antibiotic development.
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth via signaling modulation.
NeuropharmacologyPotential anxiolytic and antidepressant effects due to piperazine structure.

Comparison with Similar Compounds

Key Research Findings and Limitations

  • Structural Advantages : The 1,2,4-triazole moiety (vs. 1,2,3-triazole in 8p ) may confer higher thermal stability and better π-π stacking interactions with biological targets .
  • Gaps in Data: No empirical IC₅₀ values or toxicity profiles are available for the target compound.

Q & A

Q. Why do computational docking results conflict with experimental binding data?

  • Methodology :
  • Conformational sampling : Use molecular dynamics (MD) simulations to account for receptor flexibility.
  • Solvent effects : Include explicit water molecules in docking models to improve accuracy .

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